

# Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity I	
Cat. No.:	B2924809	Get Quote

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is **Sofosbuvir impurity I**, a diastereoisomer of the active pharmaceutical ingredient (API). The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product, making their monitoring and control essential. This application note presents a detailed protocol for the determination of **Sofosbuvir impurity I** in bulk drug substances using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The method is designed to be rapid, sensitive, and specific for the separation of Sofosbuvir from its diastereomeric impurity.

#### **Chemical Structures**

Compound	Structure
Sofosbuvir	☑alt text
Sofosbuvir Impurity I	Diastereoisomer of Sofosbuvir

Caption: Chemical structure of Sofosbuvir.



#### **Experimental Protocol**

This UPLC method has been developed and validated to provide high resolution and sensitivity for the separation of Sofosbuvir and its diastereomeric impurity, **Sofosbuvir Impurity I**.

### **Chromatographic Conditions**

Parameter	Value	
Instrument	Waters ACQUITY UPLC H-Class or equivalent	
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient Program	Time (min)	
0.0		
5.0		
8.0	_	
8.1	_	
10.0	_	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	1.0 μL	
Detector	UV at 260 nm	
Run Time	10 minutes	

#### Preparation of Solutions

• Diluent: Acetonitrile and Water (50:50, v/v)



- Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir USP Reference Standard in 50 mL of diluent to obtain a concentration of about 500 μg/mL.
- Impurity Stock Solution (Sofosbuvir Impurity I): Accurately weigh and dissolve approximately 5 mg of Sofosbuvir Impurity I in 50 mL of diluent to obtain a concentration of about 100 μg/mL.
- System Suitability Solution: Prepare a solution containing approximately 25 μg/mL of Sofosbuvir and 2.5 μg/mL of Sofosbuvir Impurity I in diluent.
- Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk drug sample in 50 mL of diluent. Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.

#### System Suitability

The system suitability was assessed by injecting the system suitability solution six times. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (T) for Sofosbuvir peak	Not more than 2.0
Theoretical Plates (N) for Sofosbuvir peak	Not less than 10,000
Resolution (R) between Sofosbuvir and Impurity	Not less than 2.0
%RSD for replicate injections of Sofosbuvir	Not more than 2.0%

#### **Data Presentation**

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during the validation.

#### Table 1: Linearity



Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r²)
Sofosbuvir	1 - 75	0.9998
Sofosbuvir Impurity I	0.1 - 10	0.9995

## Table 2: Accuracy (Recovery)

Analyte	Spiked Level	% Recovery (Mean ± SD, n=3)
Sofosbuvir Impurity I	50%	99.2 ± 0.8
100%	100.5 ± 0.5	
150%	101.1 ± 0.7	_

#### Table 3: Precision

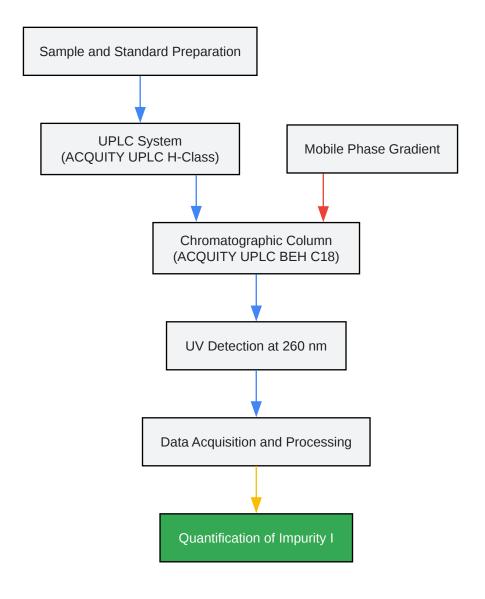
Analyte	Concentration (µg/mL)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Sofosbuvir	50	0.45	0.68
Sofosbuvir Impurity I	2.5	0.82	1.15

# Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	LOD (μg/mL)	LOQ (μg/mL)
Sofosbuvir Impurity I	0.03	0.1

# Mandatory Visualization

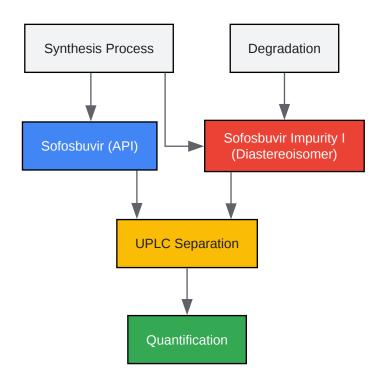




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Caption: UPLC method workflow for the determination of Sofosbuvir Impurity I.





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Caption: Relationship between Sofosbuvir, Impurity I, and the analytical process.

#### Conclusion

The described UPLC method is suitable for the routine quality control analysis of Sofosbuvir for the presence of its diastereomeric impurity, **Sofosbuvir Impurity I**. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for high throughput analysis, making it an efficient tool in a pharmaceutical quality control laboratory. The validation data demonstrates that the method is reliable for its intended purpose.

To cite this document: BenchChem. [Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2924809#hplc-method-for-the-determination-of-sofosbuvir-impurity-i]

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